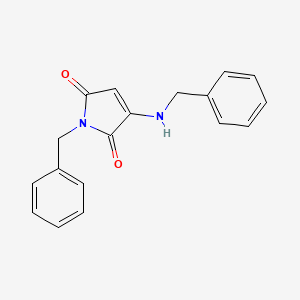

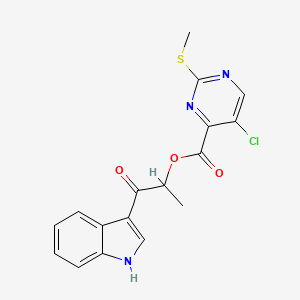

![molecular formula C21H19FN4OS B2419048 5-((3,4-dihidroisoquinolin-2(1H)-il)(3-fluorofenil)metil)-2-metiltiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-59-8](/img/structure/B2419048.png)

5-((3,4-dihidroisoquinolin-2(1H)-il)(3-fluorofenil)metil)-2-metiltiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-((3,4-Dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic compound of significant interest in various fields of scientific research. This molecule exhibits unique structural features that make it a subject of study in organic chemistry, pharmacology, and material sciences.

Aplicaciones Científicas De Investigación

Chemistry

Used as a model compound in the study of thiazole and triazole ring systems.

Exploration of its reactivity and stability under different chemical environments.

Biology

Investigated for potential bioactive properties, including anti-inflammatory and anti-cancer activities.

Studied for its interaction with various biological targets at the cellular level.

Medicine

Potential therapeutic applications in the design of new drugs due to its unique structural features.

Research into its pharmacokinetics and pharmacodynamics for possible drug development.

Industry

Utilized in the development of new materials with specific electronic or optical properties.

Exploration of its use as a precursor in the synthesis of complex organic molecules.

Mecanismo De Acción

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.

Pharmacokinetics

The compound has shown good cellular potency , suggesting it may have favorable pharmacokinetic properties.

Result of Action

The result of the compound’s action is the inhibition of AKR1C3 metabolism . This could potentially lead to therapeutic effects in conditions such as breast and prostate cancer where AKR1C3 is implicated.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Synthesis of 3,4-Dihydroisoquinoline derivative: : This step typically involves the Pictet-Spengler reaction, where an appropriate precursor undergoes cyclization under acidic conditions.

Formation of Fluorophenylmethyl Intermediate: : The reaction of a fluorobenzyl halide with a suitable nucleophile forms the 3-fluorophenylmethyl moiety.

Coupling of Intermediates: : The dihydroisoquinoline derivative is coupled with the fluorophenylmethyl intermediate through a condensation reaction, forming the thiazolo[3,2-b][1,2,4]triazol-6-ol core.

Final Cyclization: : This involves the intramolecular cyclization of the intermediate products to form the desired compound under controlled conditions (e.g., temperature, solvent).

Industrial Production Methods

The industrial production would involve scalable synthesis steps under optimized conditions to ensure high yield and purity. Methods might include:

Continuous flow chemistry for efficient synthesis.

Catalytic methods to enhance reaction rates.

Use of industrial-grade solvents and reagents to ensure cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : Can involve conversion of certain functional groups to higher oxidation states using reagents like hydrogen peroxide or chromium trioxide.

Reduction: : Reduction of specific groups using common reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Substitution: : Functional group exchange using nucleophiles or electrophiles under specific conditions (e.g., SN1 or SN2 reactions).

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, chromium trioxide.

Reduction: : Lithium aluminum hydride, hydrogen/palladium.

Substitution: : Sodium azide, alkyl halides.

Major Products

Oxidation: : Oxidized derivatives with enhanced reactivity or changed properties.

Reduction: : Reduced derivatives with potentially different bioactivity or physical properties.

Substitution: : Substituted products with varied functional groups enhancing or modifying its applications.

Comparación Con Compuestos Similares

Similar Compounds

2-Methylthiazolo[3,2-b][1,2,4]triazole derivatives: : Share structural similarity but may vary in their functional groups or substituents.

3,4-Dihydroisoquinoline analogs: : Compounds with variations in the dihydroisoquinoline moiety.

Highlighting Uniqueness

In essence, 5-((3,4-Dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound with notable scientific interest due to its complex structure and varied potential applications. From its synthesis to its mechanistic action and comparison with similar compounds, it holds significant promise in expanding our understanding of complex chemical systems.

Propiedades

IUPAC Name |

5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(15-7-4-8-17(22)11-15)25-10-9-14-5-2-3-6-16(14)12-25/h2-8,11,18,27H,9-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXKTXSNKCEFJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC5=CC=CC=C5C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,7-trimethyl-8-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2418965.png)

![(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide](/img/structure/B2418968.png)

![7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2418972.png)

![3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2418973.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2418974.png)

![4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)morpholine](/img/structure/B2418976.png)

![2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2418980.png)

![ethyl 2-{[1,1'-biphenyl]-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2418987.png)